5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and an isopropylphenyl group, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of a benzyloxy-substituted aldehyde with a suitable pyranone derivative under acidic or basic conditions. The resulting intermediate is then reacted with an isopropylphenylamine derivative to form the final product. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids (aluminum chloride).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated isopropylphenyl derivatives.
Scientific Research Applications
5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The pyran ring and isopropylphenyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-N-(4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(4-ethylphenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(4-tert-butylphenyl)-4-oxo-4H-pyran-2-carboxamide
Uniqueness
5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable subject for research in various scientific fields.
Properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(4-propan-2-ylphenyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-15(2)17-8-10-18(11-9-17)23-22(25)20-12-19(24)21(14-27-20)26-13-16-6-4-3-5-7-16/h3-12,14-15H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRUXVKGQWPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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